methyl N-(3-aminopropyl)carbamate hydrochloride
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Overview
Description
Methyl N-(3-aminopropyl)carbamate hydrochloride: is a chemical compound with the molecular formula C5H12N2O2·HCl. It is a crystalline solid that is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of methyl N-(3-aminopropyl)carbamate hydrochloride typically involves the reaction of methyl carbamate with 3-aminopropylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
Methyl N-(3-aminopropyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbamic acid.
Scientific Research Applications
Methyl N-(3-aminopropyl)carbamate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of methyl N-(3-aminopropyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Methyl N-(3-aminopropyl)carbamate hydrochloride can be compared with other similar compounds, such as:
Methyl N-(2-aminopropyl)carbamate hydrochloride: This compound has a similar structure but differs in the position of the amino group, which can affect its reactivity and applications.
Ethyl N-(3-aminopropyl)carbamate hydrochloride: This compound has an ethyl group instead of a methyl group, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its specific reactivity and the range of applications it supports, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl N-(3-aminopropyl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-9-5(8)7-4-2-3-6;/h2-4,6H2,1H3,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSWYNFRZKTPQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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